molecular formula C29H38ClN2O3P B10765312 Mito-TEMPO (hydrate)

Mito-TEMPO (hydrate)

Cat. No.: B10765312
M. Wt: 529.0 g/mol
InChI Key: VFQFEHOQBRFUAW-UHFFFAOYSA-N
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Description

Mito-TEMPO (hydrate) is a mitochondria-targeted antioxidant that combines the antioxidant piperidine nitroxide TEMPO with the lipophilic cation triphenylphosphonium. This unique structure allows it to pass through lipid bilayers and accumulate in mitochondria, where it scavenges superoxide and alkyl radicals, thus protecting against oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mito-TEMPO (hydrate) involves the conjugation of TEMPO with triphenylphosphonium. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the stability of the product. The final product is then purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of Mito-TEMPO (hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The product is then formulated into various concentrations for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Mito-TEMPO (hydrate) primarily undergoes redox reactions due to its antioxidant properties. It can participate in:

Common Reagents and Conditions

Common reagents used in reactions with Mito-TEMPO (hydrate) include hydrogen peroxide, superoxide, and other reactive oxygen species. The reactions typically occur under physiological conditions, such as in aqueous solutions at body temperature .

Major Products Formed

The major products formed from these reactions are stable, non-toxic compounds that result from the neutralization of reactive oxygen species. These products are then excreted from the body or further metabolized .

Scientific Research Applications

Mito-TEMPO (hydrate) has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study oxidative stress and redox biology.

    Biology: Investigates mitochondrial function and oxidative damage in cells.

    Medicine: Explores therapeutic potential in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and diabetes.

    Industry: Utilized in the development of antioxidant formulations and supplements

Mechanism of Action

Mito-TEMPO (hydrate) exerts its effects by targeting mitochondria and scavenging reactive oxygen species. It reduces oxidative stress by neutralizing superoxide and alkyl radicals, thereby protecting mitochondrial function. The molecular targets include mitochondrial membranes and enzymes involved in oxidative phosphorylation. The pathways involved are primarily related to the reduction of oxidative damage and the maintenance of mitochondrial integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mito-TEMPO (hydrate) is unique due to its specific combination of TEMPO and triphenylphosphonium, which allows it to effectively target and protect mitochondria from oxidative damage. Its ability to cross lipid bilayers and accumulate in mitochondria sets it apart from other antioxidants .

Properties

Molecular Formula

C29H38ClN2O3P

Molecular Weight

529.0 g/mol

IUPAC Name

[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride;hydrate

InChI

InChI=1S/C29H35N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23,33H,20-22H2,1-4H3;1H;1H2

InChI Key

VFQFEHOQBRFUAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]

Origin of Product

United States

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